molecular formula C5H10O5 B11927120 beta-L-ribopyranose CAS No. 7296-62-0

beta-L-ribopyranose

Cat. No.: B11927120
CAS No.: 7296-62-0
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-FCAWWPLPSA-N
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Description

Beta-L-ribopyranose: is a monosaccharide with the molecular formula C5H10O5. It is a cyclic form of ribose, specifically a pyranose form, which means it has a six-membered ring structure. The “beta” designation indicates the configuration of the hydroxyl group at the anomeric carbon (carbon 1) is on the same side as the CH2OH group at carbon 5 .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Beta-L-ribopyranose can be synthesized from L-ribose through a series of chemical reactions. The process typically involves the formation of a cyclic hemiacetal from the open-chain form of L-ribose. This reaction is reversible and can be catalyzed by acids or bases .

Industrial Production Methods: : Industrial production of this compound often involves the enzymatic conversion of L-ribose. Enzymes such as ribose isomerase can facilitate the conversion of L-ribose to its pyranose form under mild conditions, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: : Beta-L-ribopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Beta-L-ribopyranose has several applications in scientific research:

Mechanism of Action

Beta-L-ribopyranose exerts its effects through its involvement in various biochemical pathways. It serves as a precursor for the synthesis of nucleotides and nucleosides, which are essential for genetic information storage and transfer. The compound interacts with enzymes and other proteins to facilitate these processes .

Comparison with Similar Compounds

Similar Compounds

    Beta-D-ribopyranose: The enantiomer of beta-L-ribopyranose, differing in the configuration at the anomeric carbon.

    Alpha-L-ribopyranose: Differing in the configuration of the hydroxyl group at the anomeric carbon.

    Beta-D-ribofuranose: A five-membered ring form of ribose

Uniqueness: : this compound is unique due to its specific configuration and ring structure, which influence its reactivity and interactions with biological molecules. Its role in the synthesis of nucleotides and nucleosides makes it a crucial compound in biochemistry and molecular biology .

Properties

CAS No.

7296-62-0

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(2S,3S,4S,5S)-oxane-2,3,4,5-tetrol

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5-/m0/s1

InChI Key

SRBFZHDQGSBBOR-FCAWWPLPSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O

physical_description

White odorless powder;  [Alfa Aesar MSDS]

Origin of Product

United States

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